3-Pyridine-d4-acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

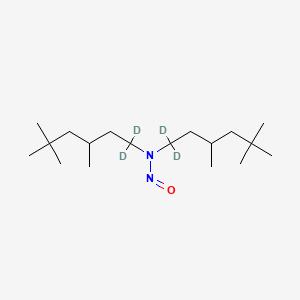

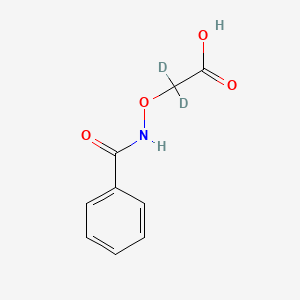

3-Pyridine-d4-acetic Acid is the labelled analogue of 3-Pyridineacetic Acid . It is a deuterated NMR solvent that is useful in NMR-based research and analyses .

Molecular Structure Analysis

The molecular structure of 3-Pyridine-d4-acetic Acid is similar to that of acetic acid, with the hydrogen atoms replaced by deuterium . Pyridine carboxylic acids exist in a cationic form .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, the reaction of pyridine, acetic anhydride, water, and citric acid is used as a colorimetric identifier of citric acid . Another reaction involves the oxidative dehydrogenation of the saturated ketone substrate, followed by [3+3] annulation with β-enaminone or β-enaminoester via a cascade .

Applications De Recherche Scientifique

Catalytic Applications and Mechanisms

"3-Pyridine-d4-acetic Acid" and related pyridine derivatives have significant roles in catalytic processes. Pyridine-based catalysts are extensively studied due to their efficiency in various chemical reactions. The hybrid catalysts, incorporating pyridine scaffolds, have shown a wide range of applicability, highlighting their importance in medicinal and pharmaceutical industries. These catalysts are crucial for synthesizing complex molecules, demonstrating the versatility of pyridine derivatives in facilitating chemical transformations (Parmar, Vala, & Patel, 2023).

Chemosensing Applications

Pyridine derivatives, including structures similar to "3-Pyridine-d4-acetic Acid," have been identified as potent chemosensors. These compounds exhibit a high affinity for various ions and neutral species, making them highly effective in the detection of different species across environmental, agricultural, and biological samples. The broad range of biological activities associated with pyridine derivatives underscores their potential in analytical chemistry for developing selective and effective chemosensors (Abu-Taweel et al., 2022).

Biocidal Applications

Research into the pyrolysis of biomass has revealed that pyridine derivatives, like "3-Pyridine-d4-acetic Acid," can emerge as by-products with significant biocidal properties. Phenolic compounds, fatty acids, and acetic acid, found in bio-oils from pyrolysis, show promising insecticidal and antimicrobial effects. These findings suggest the potential of pyridine derivatives in biocidal applications, offering a sustainable approach to pest and microorganism control (Mattos et al., 2019).

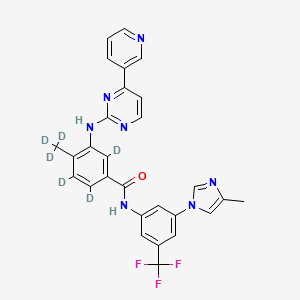

Pharmaceutical and Medicinal Research

The medicinal importance of pyridine derivatives is well-documented, with various compounds exhibiting a range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects. These properties make pyridine-based compounds, including those structurally related to "3-Pyridine-d4-acetic Acid," valuable in the development of new pharmaceuticals and therapeutic agents. The structural diversity and biological efficacy of these compounds highlight their potential in drug discovery and development processes (Altaf et al., 2015).

Mécanisme D'action

Target of Action

Pyridine-containing compounds have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . The key mechanism of action of such compounds often involves the suppression of vital inflammatory mediators .

Mode of Action

It’s worth noting that pyridine-containing compounds often interact with their targets by inhibiting the expression and activities of certain inflammatory mediators . This results in changes in the cellular environment, potentially leading to the alleviation of inflammation.

Biochemical Pathways

For instance, the indole-3-pyruvic acid (IPA) pathway is well-studied in green plants and plant-associated beneficial microbes .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridine-d4-acetic Acid involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "4-Pyridinecarboxaldehyde-d4", "Sodium borohydride", "Acetic anhydride", "Glacial acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reduction of 4-Pyridinecarboxaldehyde-d4 using sodium borohydride in the presence of glacial acetic acid to yield 3-Pyridine-d4-methanol", "Step 2: Conversion of 3-Pyridine-d4-methanol to 3-Pyridine-d4-acetaldehyde using acetic anhydride", "Step 3: Oxidation of 3-Pyridine-d4-acetaldehyde using sodium hydroxide and hydrogen peroxide to yield 3-Pyridine-d4-acetic acid", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether", "Step 5: Purification of the product by evaporation of the solvent and crystallization from water" ] } | |

Numéro CAS |

1035439-74-7 |

Nom du produit |

3-Pyridine-d4-acetic Acid |

Formule moléculaire |

C7H7NO2 |

Poids moléculaire |

141.162 |

Nom IUPAC |

2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D |

Clé InChI |

WGNUNYPERJMVRM-RZIJKAHPSA-N |

SMILES |

C1=CC(=CN=C1)CC(=O)O |

Synonymes |

3-Pyridine-2,4,5,6-d4-acetic Acid; 2-(3-Pyridyl-d4)acetic Acid; 2-(Pyridin-3-yl-d4)acetic Acid; 3-Carboxymethylpyridine-d4; 3-Pyridyl-d4-acetic Acid; Coletin-d4; Lessterol-d4; Lioxone-d4; Minedil-d4; NSC 70769-d4; Piridil-d4; Piristerol-d4; Py |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)